

A Comprehensive Technical Guide to Thiol-PEG2-acid: Functionality and Applications

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Compound of Interest		
Compound Name:	Thiol-PEG2-acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science.[1][2][3] Its structure, featuring a terminal thiol group and a carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking different molecules.[4][5] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable tool in the development of therapeutics, diagnostics, and functionalized surfaces. This guide provides an in-depth overview of Thiol-PEG2-acid, including its chemical properties, detailed experimental protocols for its use, and its role in cutting-edge applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Thiol-PEG2-acid

Thiol-PEG2-acid, with the IUPAC name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its reactivity. The key functional groups are a terminal thiol (-SH) and a terminal carboxylic acid (-COOH).



Property	Value	Reference
CAS Number	1379649-73-6	
Molecular Formula	C7H14O4S	
Molecular Weight	194.25 g/mol	•
Purity	Typically >95%	•
Appearance	Solid powder	
Solubility	Soluble in aqueous media and most organic solvents	-

Functional Group Reactivity and Applications

The dual functionality of **Thiol-PEG2-acid** allows for orthogonal conjugation strategies, where each end of the linker can be selectively reacted with a different functional group.

Thiol Group Reactivity

The terminal thiol group exhibits high reactivity towards a variety of substrates:

- Maleimides: The thiol group reacts readily with the double bond of a maleimide ring via a
 Michael addition reaction to form a stable thioether bond. This is a common strategy for
 labeling proteins at cysteine residues.
- Transition Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, most notably gold (Au), silver (Ag), and platinum (Pt), forming a stable dative bond. This property is extensively used for the functionalization of nanoparticles and biosensors.
- Other Thiol-Reactive Groups: It also reacts with other electrophiles such as ortho-pyridyl disulfides (OPSS) and vinyl sulfones.

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be activated to react with primary amines (-NH2) to form a stable amide bond. This is a widely used method for conjugating molecules to proteins, peptides, or other amine-containing biomolecules. The most common activation method



involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols Protocol 1: EDC/NHS Coupling of Thiol-PEG2-acid to a Primary Amine

This two-step protocol describes the activation of the carboxylic acid group of **Thiol-PEG2-acid** with EDC and NHS, followed by conjugation to an amine-containing molecule.

Materials:

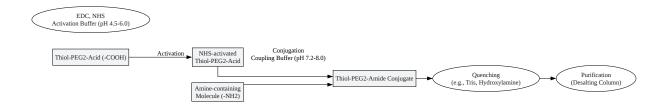
- Thiol-PEG2-acid
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
- Desalting column

Procedure:

- Activation of Thiol-PEG2-acid:
 - Dissolve Thiol-PEG2-acid in Activation Buffer to a desired concentration (e.g., 10 mM).
 - Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
 - Prepare fresh solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.



- Add EDC and NHS/Sulfo-NHS to the Thiol-PEG2-acid solution. A typical molar ratio is
 1:2:5 (Thiol-PEG2-acid:EDC:NHS).
- Incubate the reaction for 15-30 minutes at room temperature.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in Coupling Buffer.
 - Add the activated Thiol-PEG2-acid solution to the amine-containing molecule solution.
 The molar ratio of activated linker to the amine molecule should be optimized but can start at 10:1 to 20:1.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- · Quenching and Purification:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 15 minutes.
 - Purify the conjugate using a desalting column to remove excess linker and byproducts.



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Workflow for EDC/NHS coupling of **Thiol-PEG2-acid** to an amine.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the reaction of the thiol group of a **Thiol-PEG2-acid** conjugate with a maleimide-functionalized molecule.

Materials:

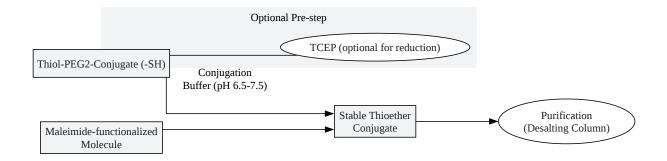
- Thiol-PEG2-acid conjugate (containing a free thiol)
- Maleimide-functionalized molecule
- Conjugation Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, Tris)
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
- Desalting column

Procedure:

- Preparation of Reactants:
 - Dissolve the Thiol-PEG2-acid conjugate in degassed Conjugation Buffer. If the thiol is protected as a disulfide, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce it.
 - Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF if not water-soluble) and then add to the Conjugation Buffer.
- Conjugation Reaction:
 - Add the maleimide solution to the thiol-containing solution. A 10-20 fold molar excess of the maleimide is recommended.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:



 Purify the conjugate using a desalting column to remove unreacted maleimide and other small molecules.



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Workflow for Thiol-Maleimide Conjugation.

Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of gold nanoparticles with **Thiol-PEG2-acid**.

Materials:

- Citrate-stabilized gold nanoparticle solution
- Thiol-PEG2-acid
- Phosphate buffer (e.g., 2 mM, pH 7.4)

Procedure:

- Preparation of **Thiol-PEG2-acid** Solution:
 - Dissolve Thiol-PEG2-acid in ultrapure water or phosphate buffer to a concentration of approximately 0.1 mM.



Functionalization of AuNPs:

- To the citrate-stabilized AuNP solution, add the **Thiol-PEG2-acid** solution. The final concentration of the thiol linker should be in excess to ensure complete surface coverage.
- Allow the mixture to incubate for at least 12-24 hours at room temperature with gentle stirring to allow for the formation of the gold-thiol bond.
- Purification of Functionalized AuNPs:
 - Centrifuge the AuNP solution to pellet the functionalized nanoparticles. The speed and duration will depend on the size of the nanoparticles.
 - Carefully remove the supernatant containing excess linker.
 - Resuspend the nanoparticle pellet in fresh phosphate buffer.
 - Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound Thiol-PEG2-acid.

Application in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.

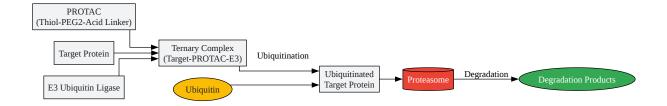
PEG linkers, such as those derived from **Thiol-PEG2-acid**, are frequently incorporated into PROTAC design. The hydrophilic and flexible nature of the PEG chain can:

- Enhance Solubility: Overcome the often poor solubility of complex PROTAC molecules.
- Improve Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.



 Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for achieving the optimal orientation of the target protein and E3 ligase to form a productive ternary complex for ubiquitination.

Thiol-PEG2-acid can be used as a building block in the synthesis of PROTACs, where the carboxylic acid end is coupled to one of the ligands and the thiol end (or a derivative thereof) is used for conjugation to the other ligand.



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PROTAC-mediated protein degradation pathway.

Conclusion

Thiol-PEG2-acid is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure and dual reactivity enable a wide range of bioconjugation applications, from the creation of antibody-drug conjugates and functionalized nanoparticles to the synthesis of advanced therapeutics like PROTACs. The protocols and information provided in this guide offer a solid foundation for the successful implementation of **Thiol-PEG2-acid** in various research and development endeavors.

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